1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate hydrazonoyl halides with carbothioamides in the presence of a base such as triethylamine . The piperidine and pyrrolidine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders and infections.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the piperidine and pyrrolidine rings provide structural stability and enhance binding affinity. This compound may modulate specific pathways, leading to therapeutic effects or changes in material properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticonvulsant properties.
Piperidine derivatives: Compounds with piperidine rings are widely used in pharmaceuticals for their analgesic and antipsychotic effects.
Pyrrolidine derivatives: These compounds are known for their use in developing drugs for cognitive enhancement and neuroprotection.
Uniqueness
1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to the combination of these three rings, which imparts a distinct set of properties. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-12-5-8-18(9-12)11-3-6-17(7-4-11)14-15-13(16-20-14)10-1-2-10/h10-12,19H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMVODAAKVQHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC(CC3)N4CCC(C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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